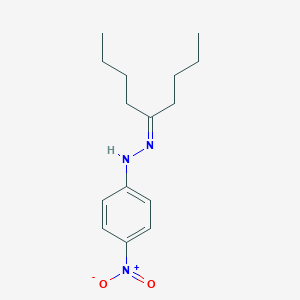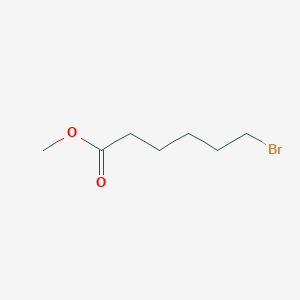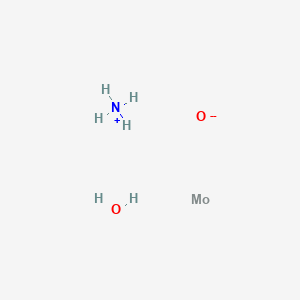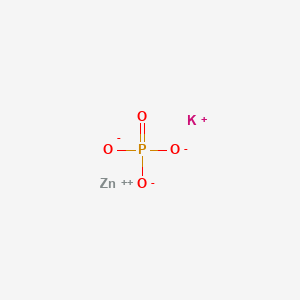![molecular formula C17H36N6O4 B076967 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-01-8](/img/structure/B76967.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysine-vasopressin, is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. The hormone plays a crucial role in regulating water balance in the body, blood pressure, and kidney function.
作用機序
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin acts on the V2 receptors in the kidneys, which stimulates the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels activate protein kinase A (PKA), which leads to the insertion of aquaporin-2 water channels in the luminal membrane of the renal collecting ducts. The water channels allow the reabsorption of water from the urine, thereby reducing urine output and maintaining body fluid balance.
生化学的および生理学的効果
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has several biochemical and physiological effects on the body. The hormone increases water reabsorption in the kidneys, reduces urine output, and maintains body fluid balance. It also increases blood pressure by constricting blood vessels in the body. The hormone also has a role in regulating social behavior, including aggression and social recognition.
実験室実験の利点と制限
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has several advantages for lab experiments. The hormone is readily available and can be synthesized using solid-phase peptide synthesis. It also has a well-established mechanism of action and can be used to study the regulation of water balance and blood pressure in the body. However, the hormone has limitations in terms of its stability and short half-life, which can make it challenging to use in certain experiments.
将来の方向性
Several future directions for research on (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin include:
1. Studying the role of the hormone in regulating social behavior, including aggression and social recognition.
2. Investigating the use of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin as a therapeutic target for conditions such as diabetes insipidus and heart failure.
3. Developing more stable and long-acting analogs of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin for use in clinical settings.
4. Studying the role of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin in regulating fluid balance in conditions such as dehydration and hyponatremia.
合成法
The synthesis of (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin involves the solid-phase peptide synthesis method. The process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during the peptide synthesis. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acidressin has been extensively studied for its role in regulating water balance in the body. The hormone acts on the kidneys to increase water reabsorption, thereby reducing urine output and maintaining body fluid homeostasis. The hormone has also been studied for its role in regulating blood pressure and cardiovascular function.
特性
CAS番号 |
12270-01-8 |
|---|---|
製品名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
分子式 |
C17H36N6O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChIキー |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
配列 |
KXK |
同義語 |
C.I. Acid Red 228 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



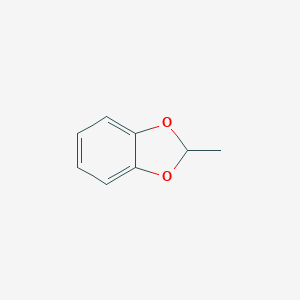
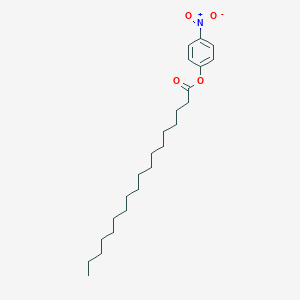

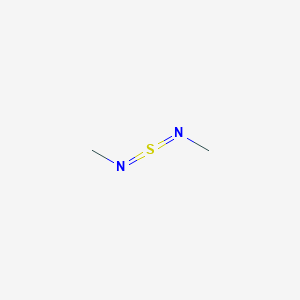


![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
